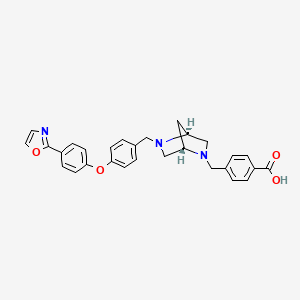
Acébilustat
Vue d'ensemble
Description
L’Acébilustat est une petite molécule synthétique et un inhibiteur puissant de l’hydrolase de la leucotriène A4, l’enzyme limitant le taux de production de la leucotriène B4. La leucotriène B4 est un médiateur pro-inflammatoire impliqué dans diverses maladies inflammatoires. L’this compound a été étudié pour son potentiel à réduire l’inflammation et la durée des symptômes dans des affections telles que la mucoviscidose et la maladie à coronavirus 2019 .
Applications De Recherche Scientifique
Acebilustat has been extensively studied for its anti-inflammatory properties. Its applications include:
Chemistry: Used as a tool compound to study leukotriene B4 biosynthesis and its inhibition.
Biology: Investigated for its effects on inflammatory pathways and immune cell function.
Medicine: Evaluated in clinical trials for the treatment of cystic fibrosis, coronavirus disease 2019, and other inflammatory conditions.
Industry: Potential applications in the development of anti-inflammatory drugs and therapeutic agents
Mécanisme D'action
L’Acébilustat exerce ses effets en inhibant l’hydrolase de la leucotriène A4, réduisant ainsi la production de leucotriène B4. La leucotriène B4 est un puissant chimioattractant et activateur des neutrophiles, jouant un rôle clé dans la réponse inflammatoire. En inhibant la production de leucotriène B4, l’this compound réduit l’inflammation et les symptômes associés .
Composés similaires :
Ziléuton : Un autre inhibiteur de la synthèse des leucotriènes, mais il cible la 5-lipo-oxygénase.
Montélukast : Un antagoniste des récepteurs des leucotriènes qui bloque l’action de la leucotriène D4.
Pranlukast : Semblable au montélukast, c’est un antagoniste des récepteurs des leucotriènes
Unicité de l’this compound : L’this compound est unique en son genre par son inhibition spécifique de l’hydrolase de la leucotriène A4, ce qui en fait une approche ciblée pour réduire les taux de leucotriène B4. Cette spécificité peut offrir des avantages en termes d’efficacité et de sécurité par rapport aux autres inhibiteurs et antagonistes des leucotriènes .
Analyse Biochimique
Biochemical Properties
Acebilustat acts as an inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4 (LTB4) . The production of LTB4 in biological fluids provides a direct measure of the pharmacodynamic response to Acebilustat treatment .
Cellular Effects
Acebilustat has been shown to reduce inflammation and symptom duration in patients with mild-moderate Coronavirus Disease 2019 (COVID-19) . In patients with early-stage lung disease due to cystic fibrosis, Acebilustat reduced white blood cell counts in sputum by 65% and reduced pulmonary exacerbations by 35% .
Molecular Mechanism
The molecular mechanism of Acebilustat involves the inhibition of leukotriene A4 hydrolase, thereby reducing the production of LTB4 . This leads to a reduction in inflammation and symptom duration in patients.
Temporal Effects in Laboratory Settings
It has been observed that Acebilustat does not affect viral shedding or symptoms at day 120 .
Metabolic Pathways
Acebilustat is involved in the leukotriene metabolic pathway, where it inhibits the enzyme leukotriene A4 hydrolase . This results in a reduction in the production of LTB4, a potent pro-inflammatory mediator .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’Acébilustat implique plusieurs étapes, commençant par la préparation d’intermédiaires clésLe produit final est obtenu par une série de réactions de couplage et d’étapes de purification .
Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela comprend l’utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’Acébilustat subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule d’this compound.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, chacun ayant potentiellement des activités pharmacologiques différentes .
4. Applications de la recherche scientifique
L’this compound a été largement étudié pour ses propriétés anti-inflammatoires. Ses applications comprennent :
Chimie : Utilisé comme composé d’outil pour étudier la biosynthèse de la leucotriène B4 et son inhibition.
Biologie : Étudié pour ses effets sur les voies inflammatoires et la fonction des cellules immunitaires.
Médecine : Évalué dans des essais cliniques pour le traitement de la mucoviscidose, de la maladie à coronavirus 2019 et d’autres affections inflammatoires.
Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d’agents thérapeutiques
Comparaison Avec Des Composés Similaires
Zileuton: Another leukotriene synthesis inhibitor, but it targets 5-lipoxygenase.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotriene D4.
Pranlukast: Similar to Montelukast, it is a leukotriene receptor antagonist
Uniqueness of Acebilustat: Acebilustat is unique in its specific inhibition of leukotriene A4 hydrolase, making it a targeted approach to reducing leukotriene B4 levels. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene inhibitors and antagonists .
Propriétés
IUPAC Name |
4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJIEKMNDGSCS-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943764-99-6 | |
| Record name | Acebilustat [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebilustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACEBILUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)
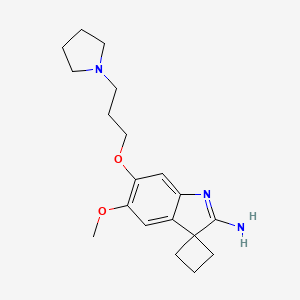
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
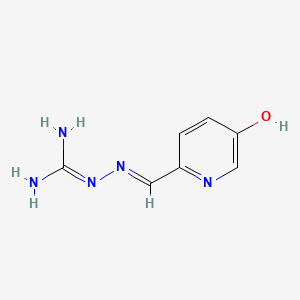
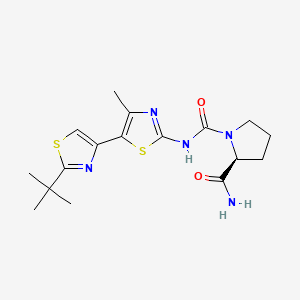
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
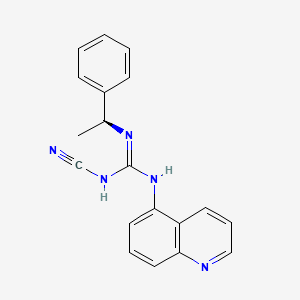
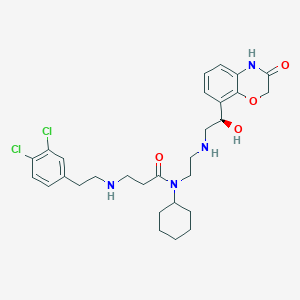
![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
